molecular formula C16H14OS B12562778 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene CAS No. 185414-71-5

6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene

Katalognummer: B12562778
CAS-Nummer: 185414-71-5
Molekulargewicht: 254.3 g/mol
InChI-Schlüssel: RTAHFAMACJXYGZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is an organic compound belonging to the class of benzothiophenes. It is characterized by a benzene ring fused to a thiophene ring, with a methyl group at the 6th position and a methoxyphenyl group at the 2nd position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where boronic acids react with halides in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents like toluene or dimethylformamide (DMF) and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity, and thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-Methyl-2-(4-methoxyphenyl)benzo[b]thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in medicinal chemistry and material science, where specific interactions and properties are required .

Eigenschaften

CAS-Nummer

185414-71-5

Molekularformel

C16H14OS

Molekulargewicht

254.3 g/mol

IUPAC-Name

2-(4-methoxyphenyl)-6-methyl-1-benzothiophene

InChI

InChI=1S/C16H14OS/c1-11-3-4-13-10-16(18-15(13)9-11)12-5-7-14(17-2)8-6-12/h3-10H,1-2H3

InChI-Schlüssel

RTAHFAMACJXYGZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)C=C(S2)C3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.